(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
Overview
Description
“®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” is a chemical compound that is used in scientific research . It has a unique structure that offers opportunities for various applications, including drug discovery and synthesis of advanced materials.
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” is C15H19Cl2NO4 . The molecular weight of the compound is 348.22 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
“®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Analytical Method Development
A study focused on the quantitation of keto acid and hydroxy acid enantiomers in human urine developed a method involving liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS). This method facilitated the analysis of these compounds to test hypotheses related to metabolic activation of tobacco-specific carcinogens, indicating its potential application in analytical chemistry and toxicology studies (Hecht et al., 1999).
Hydrophilic Interaction Chromatography
The use of hydrophilic interaction chromatography (HILIC) for the separation of polar compounds, including those similar in structure to (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, highlights its utility in analytical methodologies. HILIC serves as a valuable alternative to reversed-phase liquid chromatography for analyzing polar, weakly acidic, or basic samples, including drugs and metabolites (Jandera, 2011).
Metabolism Studies
Research on the metabolism of various compounds in humans provides insights into the metabolic pathways and the role of different metabolites. For instance, studies on mebeverine hydrochloride, which shares structural similarities with this compound, have shown extensive metabolism, with a range of metabolites being identified and characterized through techniques such as gas chromatography/mass spectrometry (Kristinsson et al., 1994). Such studies are crucial for understanding the pharmacokinetics and toxicological profile of pharmaceutical compounds.
Environmental Science and Pollution Research
Investigations into the behavior of herbicides in agricultural environments, including those based on 2,4-D (a molecule with functional groups and reactivity similar to this compound), have been conducted. These studies focus on the degradation of herbicides, their environmental impact, and the role of microorganisms in biodegradation processes, providing valuable information for environmental science and pollution research (Magnoli et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDGKTAEVJUWKK-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](CC(=O)O)N)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647460 | |
Record name | (3R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-66-2, 269396-55-6 | |
Record name | Benzenebutanoic acid, β-amino-3,4-dichloro-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332061-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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